An In-depth Technical Guide to 1H-Indene, 5-ethyl-2,3-dihydro-
An In-depth Technical Guide to 1H-Indene, 5-ethyl-2,3-dihydro-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1H-Indene, 5-ethyl-2,3-dihydro-, also known as 5-ethylindan. While specific research on this exact molecule is limited, this document compiles available data, proposes synthetic methods based on established chemical principles for related compounds, and explores potential biological activities and mechanisms of action inferred from the broader class of indane derivatives. The indane scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2]
Chemical and Physical Properties
The fundamental properties of 1H-Indene, 5-ethyl-2,3-dihydro- are summarized below. Data for the parent compound, 2,3-dihydro-1H-indene (indane), is also provided for comparison.
| Property | 1H-Indene, 5-ethyl-2,3-dihydro- | 2,3-dihydro-1H-indene (Indane) |
| CAS Registry Number | 52689-24-4 | 496-11-7[3] |
| Molecular Formula | C₁₁H₁₄ | C₉H₁₀[3] |
| Molecular Weight | 146.23 g/mol | 118.18 g/mol [3] |
| Appearance | Colorless liquid (presumed) | Colorless liquid[3] |
| Boiling Point | Not available | 176 °C (lit.)[3] |
| Melting Point | Not available | -51 °C (lit.)[3] |
| Density | Not available | 0.965 g/mL at 25 °C (lit.)[3] |
| Solubility | Insoluble in water; Soluble in organic solvents (presumed) | Insoluble in water; Soluble in ethanol, diethyl ether, chloroform[3] |
Synthesis and Experimental Protocols
Proposed Synthesis of 1H-Indene, 5-ethyl-2,3-dihydro-
A plausible two-step synthesis is outlined below:
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Friedel-Crafts Acylation: Indane is reacted with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 5-propionylindane.
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Clemmensen or Wolff-Kishner Reduction: The ketone functional group of 5-propionylindane is then reduced to a methylene group to yield 1H-Indene, 5-ethyl-2,3-dihydro-.
Below is a detailed, hypothetical experimental protocol for this synthesis.
Experimental Protocol: Synthesis of 1H-Indene, 5-ethyl-2,3-dihydro-
Step 1: Friedel-Crafts Acylation of Indane
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Materials:
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2,3-dihydro-1H-indene (Indane)
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Propionyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Sodium bicarbonate (NaHCO₃), saturated solution
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Anhydrous magnesium sulfate (MgSO₄)
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-
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
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Cool the suspension to 0 °C using an ice bath.
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Slowly add propionyl chloride (1.0 equivalent) to the suspension via the dropping funnel with vigorous stirring.
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After the addition is complete, add 2,3-dihydro-1H-indene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
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Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-propionylindane.
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Purify the crude product by column chromatography on silica gel.
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Step 2: Clemmensen Reduction of 5-Propionylindane
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Materials:
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5-Propionylindane (from Step 1)
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Zinc amalgam (Zn(Hg))
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Concentrated hydrochloric acid (HCl)
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Toluene
-
-
Procedure:
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Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the solution and washing the solid with water.
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In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, and a small amount of concentrated hydrochloric acid.
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Add a solution of 5-propionylindane in toluene to the flask.
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Add concentrated hydrochloric acid portion-wise and heat the mixture to reflux for 4-6 hours.
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After cooling to room temperature, separate the organic layer.
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Extract the aqueous layer with toluene.
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Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude 1H-Indene, 5-ethyl-2,3-dihydro-.
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Purify the product by vacuum distillation or column chromatography.
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Potential Biological Activities and Applications in Drug Development
While no specific biological activities have been reported for 1H-Indene, 5-ethyl-2,3-dihydro-, the indane scaffold is a common feature in many pharmacologically active molecules.[1][2][7] Research on various indane derivatives suggests several potential areas of therapeutic interest.
| Potential Biological Activity | Examples in Indane Derivatives | Therapeutic Area |
| Anti-inflammatory | Indane dimers have shown anti-inflammatory effects in models of colitis.[1] | Inflammatory Bowel Disease |
| Anticancer | Certain indanone derivatives exhibit antiproliferative activity.[2] | Oncology |
| Antimicrobial | Some indane derivatives have demonstrated activity against bacteria and fungi.[2] | Infectious Diseases |
| Antiviral | The indanone moiety is present in some antiviral compounds.[2] | Virology |
| Neuroprotective | The indanone structure is a key component of Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease.[2] | Neurology |
3.1. Proposed Mechanism of Action: Anti-inflammatory Activity
Some indane dimers have been shown to exert their anti-inflammatory effects, at least in part, through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[1] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. By inhibiting 5-LOX, these compounds can reduce the production of leukotrienes and thereby dampen the inflammatory response.
3.2. Proposed Mechanism of Action: Neuroprotective Activity
The indanone derivative Donepezil is a well-known acetylcholinesterase (AChE) inhibitor.[2] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit of acetylcholine. By inhibiting AChE, Donepezil increases the levels of acetylcholine in the brain, which can lead to improvements in cognitive function. Given this precedent, novel indane derivatives are often explored for their potential as AChE inhibitors.
Spectroscopic Data
While a complete set of spectroscopic data for 1H-Indene, 5-ethyl-2,3-dihydro- is not publicly available, data for closely related compounds can provide an estimation of the expected spectral characteristics. For example, the mass spectrum of the parent compound, indane, shows a molecular ion peak at m/z 118. For 5-ethylindan, the molecular ion peak would be expected at m/z 146. The fragmentation pattern would likely involve the loss of the ethyl group.
In ¹H NMR spectroscopy, one would expect to see signals corresponding to the aromatic protons, the benzylic protons of the five-membered ring, the other aliphatic protons of the five-membered ring, and the protons of the ethyl group. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-7.3 ppm. The ethyl group would show a quartet and a triplet.
In ¹³C NMR spectroscopy, signals for the aromatic carbons, the aliphatic carbons of the indane core, and the ethyl group carbons would be observed.
Conclusion
1H-Indene, 5-ethyl-2,3-dihydro- is a member of the indane family of compounds, a class of molecules that has proven to be a rich source of biologically active compounds. While specific data for this particular molecule is scarce, its structural similarity to known therapeutic agents suggests that it may possess interesting pharmacological properties. The synthetic route proposed herein provides a clear path for its preparation, which would enable further investigation into its chemical and biological characteristics. The potential for this and other indane derivatives in drug discovery, particularly in the areas of inflammation, oncology, and neurodegenerative diseases, warrants further exploration.
References
- 1. Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Indane Derivatives | Eburon [eburon-organics.com]
